molecular formula C8H3I2NNa2O5 B1210409 Iodomethamate sodium CAS No. 519-26-6

Iodomethamate sodium

Cat. No.: B1210409
CAS No.: 519-26-6
M. Wt: 492.90 g/mol
InChI Key: GMQNYSMZUWAAIN-UHFFFAOYSA-L
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Description

  • Scientific Research Applications

      Medical Imaging: Sodium iodomethamate’s use as a contrast agent allows visualization of blood vessels, organs, and tissues during X-rays or computed tomography (CT) scans.

      Research: Investigating its pharmacokinetics, safety, and efficacy.

      Industry: Quality control in pharmaceutical manufacturing.

  • Safety and Hazards

    The safety data sheet for Sodium Iodide, a compound similar to Iodomethamate Sodium, indicates that it may intensify fire; it is harmful if swallowed and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

    Preparation Methods

    • Synthetic routes for sodium iodomethamate involve chemical reactions to introduce iodine atoms into the methamate structure.
    • Industrial production methods typically include the reaction of methamate derivatives with iodine sources under controlled conditions.
  • Chemical Reactions Analysis

    • Sodium iodomethamate can undergo various reactions:

        Iodination: The introduction of iodine atoms into the methamate molecule.

        Hydrolysis: Cleavage of the ester bond in the compound.

        Substitution: Replacement of functional groups.

    • Common reagents include iodine, bases, and solvents.
    • Major products depend on reaction conditions and starting materials.
  • Mechanism of Action

    • Sodium iodomethamate enhances contrast in X-ray images due to its high atomic number (iodine content).
    • It absorbs X-rays, resulting in differential attenuation and highlighting specific anatomical structures.
    • Mechanism involves interactions with X-rays and tissue density.
  • Comparison with Similar Compounds

    • Sodium iodomethamate is unique due to its specific iodine content and water solubility.
    • Similar compounds include other iodinated contrast agents like iohexol, iopamidol, and ioversol.

    Properties

    IUPAC Name

    disodium;3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5I2NO5.2Na/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16;;/h1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GMQNYSMZUWAAIN-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=C(C(=O)C(=C1C(=O)[O-])I)I)C(=O)[O-].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H3I2NNa2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    1951-53-7 (Parent)
    Record name Iodomethamate sodium [NF]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID50199857
    Record name Iodomethamate sodium [NF]
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50199857
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    492.90 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    519-26-6
    Record name Iodomethamate sodium [NF]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Iodomethamate sodium [NF]
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50199857
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Disodium 1,4-dihydro-3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.515
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name IODOMETHAMATE SODIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EER9874LXT
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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